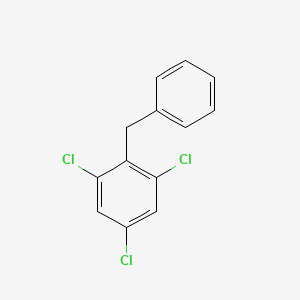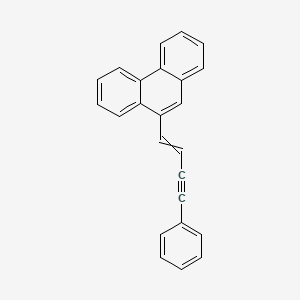
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its unique structure, which includes a phenanthrene backbone substituted with a 4-phenyl-1-buten-3-ynyl group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene with a suitable alkyne derivative under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce the 4-phenyl-1-buten-3-ynyl group to the phenanthrene core .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Halogenation: Bromine, sulfuric acid.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Halogenation: Halogenated phenanthrene derivatives.
科学的研究の応用
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- has diverse applications in scientific research:
作用機序
The mechanism of action of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. For example, its aromatic nature enables it to participate in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity .
類似化合物との比較
Similar Compounds
Phenanthrene: A parent compound with a simpler structure, lacking the 4-phenyl-1-buten-3-ynyl group.
Anthracene: A linear isomer of phenanthrene with different chemical properties and reactivity.
Naphthalene: A smaller PAH with two fused benzene rings, used in similar applications but with distinct properties.
Uniqueness
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
特性
CAS番号 |
65350-43-8 |
|---|---|
分子式 |
C24H16 |
分子量 |
304.4 g/mol |
IUPAC名 |
9-(4-phenylbut-1-en-3-ynyl)phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H |
InChIキー |
OTNOXNMRUUSHDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


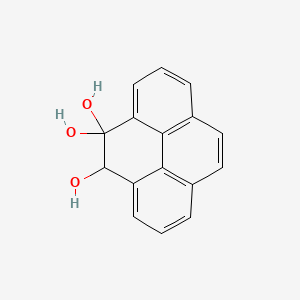
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
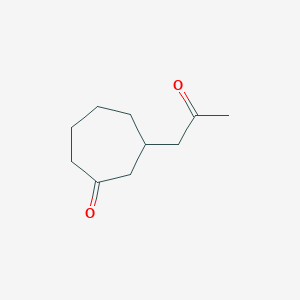
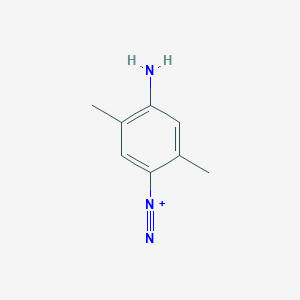
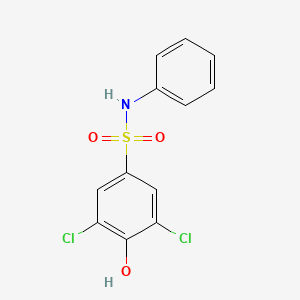
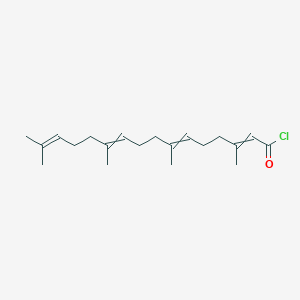
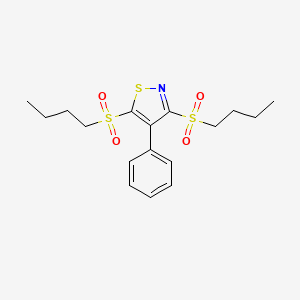
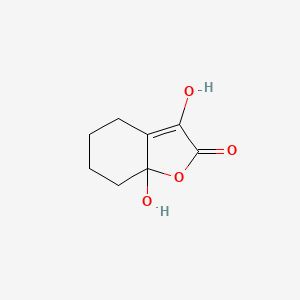
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
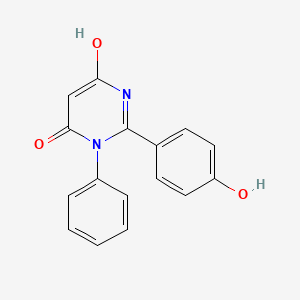
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
